5-(benzimidazol-1-ylmethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide
Description
5-(benzimidazol-1-ylmethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a pyridine derivative
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-14-10-21-8-7-15(14)11-25(2)20(27)18-9-16(23-24-18)12-26-13-22-17-5-3-4-6-19(17)26/h3-10,13H,11-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZOTLKJEJRZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN(C)C(=O)C2=NNC(=C2)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzimidazol-1-ylmethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and pyrazole intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The pyrazole ring is often formed through the reaction of hydrazine with 1,3-diketones . The final step involves the coupling of these intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(benzimidazol-1-ylmethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology
In biological research, it is studied for its potential as an enzyme inhibitor, particularly in the context of cancer and infectious diseases .
Medicine
Medically, it shows promise as a therapeutic agent due to its potential anti-inflammatory, antimicrobial, and anticancer properties .
Industry
Industrially, it can be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-(benzimidazol-1-ylmethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in pathways related to disease progression. The compound’s structure allows it to interact with nucleotides and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These include compounds like albendazole and omeprazole, which have similar structural features and biological activities.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant share the pyrazole ring and exhibit similar pharmacological properties.
Uniqueness
What sets 5-(benzimidazol-1-ylmethyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide apart is its unique combination of benzimidazole, pyrazole, and pyridine moieties, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
